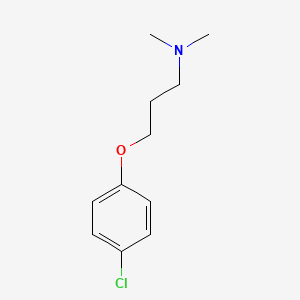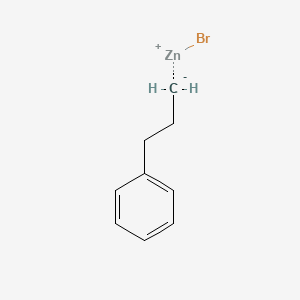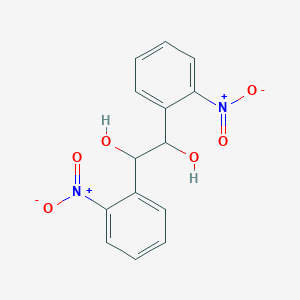
3-(4-氯苯氧基)-N,N-二甲基丙胺
描述
“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a centrally acting muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .
Synthesis Analysis
The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Chlorophenoxy)propanoic acid, has been reported . The molecular formula is C9H9ClO3, with an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, have been described . The synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, have been reported . The molecular formula is C9H11ClO3, with a molecular weight of 202.63. It appears as a white to off-white solid .科学研究应用
合成和结构性质
对相关氯苯氧基化合物的研究探索了它们的合成和结构性质。例如,一项关于合成新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的研究涉及氯醛与取代的苯胺的反应,根据胺的类型和反应条件生成各种产物。这项研究深入了解了氯苯氧基衍生物的合成途径和结构特征,突出了复杂反应和在开发具有特定性质的新化合物中的潜在应用 (Issac & Tierney, 1996)。
环境影响和降解
对与所讨论的化学物质密切相关的氯酚的研究评估了它们对环境的影响和降解方法。已知氯酚对哺乳动物和水生生物具有中等毒性作用,某些衍生物(如 2,4-二氯酚)在长期接触后表现出显着的毒性。研究强调了了解这些化合物在环境环境中的持久性和生物蓄积性以及降解途径的重要性 (Krijgsheld & Gen, 1986)。
用于降解的高级氧化工艺
高级氧化工艺 (AOP) 已被研究其在降解含氮化合物(包括胺和酰胺)方面的有效性,这些化合物在结构上与所讨论的化合物相似或相关。AOP,例如臭氧处理和芬顿工艺,提供了将难降解化合物有效分解为危害较小的产物的潜力,从而改善水处理和减少环境影响 (Bhat & Gogate, 2021)。
在有机合成中的应用
胺官能化化合物,包括与氯苯氧基和二甲胺基相关化合物,在精细有机合成工业中发挥着重要作用。它们用于生产农产品、药品、染料和高能材料。这些化合物的多功能性允许它们用于制造广泛的产品,展示了在工业和农业领域潜在应用的广度 (Nazarov 等,2021)。
安全和危害
属性
IUPAC Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSTLWQVXYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)





![(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275546.png)
![(E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275555.png)
![(2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275574.png)
![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)
![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)
![N-[4-[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3275597.png)